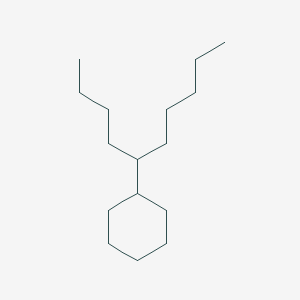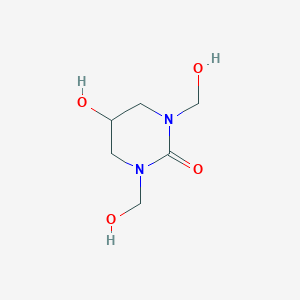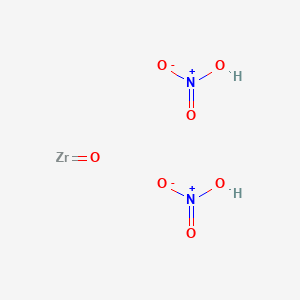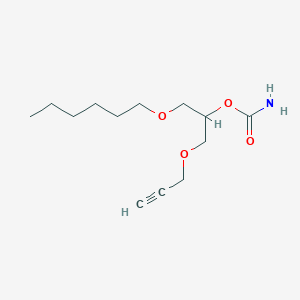
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that belongs to the class of carbamate derivatives. It is commonly used in scientific research for its unique properties and applications.
Mechanism Of Action
The mechanism of action of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is not well understood. However, it is believed to act as a carbamate inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate may increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical And Physiological Effects
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects. It has been reported to exhibit cytotoxicity against cancer cells, antimicrobial activity against bacteria and fungi, and anti-inflammatory activity in vitro. Moreover, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is readily available, easy to handle, and has a high degree of purity. Moreover, it has a wide range of applications in various fields of research. However, it also has some limitations. For example, its mechanism of action is not well understood, which limits its potential as a therapeutic agent. Moreover, its cytotoxicity and potential side effects need to be further investigated.
Future Directions
There are several future directions for the research on 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its applications in chemical biology, such as the labeling and imaging of biomolecules. Moreover, more research is needed to understand its mechanism of action and potential side effects, which will help to optimize its use in research and clinical settings.
Conclusion:
In conclusion, 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is a chemical compound that has various applications in scientific research. It has unique properties and has been used as a building block for the synthesis of various compounds, a reagent for the synthesis of novel organic compounds, and a tool in chemical biology. Although its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. Its advantages and limitations for lab experiments have been discussed, and several future directions for research have been proposed.
Synthesis Methods
The synthesis of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of 1-hexanol, propargyl alcohol, and diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction takes place at room temperature and yields the desired product in high yield and purity. The chemical structure of 1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate is shown below:
Scientific Research Applications
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate has been widely used in scientific research for its unique properties and applications. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent for the synthesis of novel organic compounds. Moreover, it has been used as a tool in chemical biology for the labeling and imaging of biomolecules.
properties
CAS RN |
14669-17-1 |
|---|---|
Product Name |
1-Hexyloxy-3-(2-propynyloxy)-2-propanol carbamate |
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(1-hexoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C13H23NO4/c1-3-5-6-7-9-17-11-12(18-13(14)15)10-16-8-4-2/h2,12H,3,5-11H2,1H3,(H2,14,15) |
InChI Key |
XEAFYZGGCNRVDC-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(COCC#C)OC(=O)N |
Canonical SMILES |
CCCCCCOCC(COCC#C)OC(=O)N |
synonyms |
1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



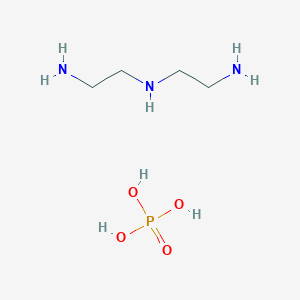

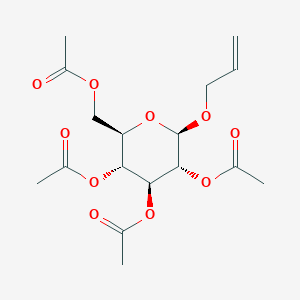
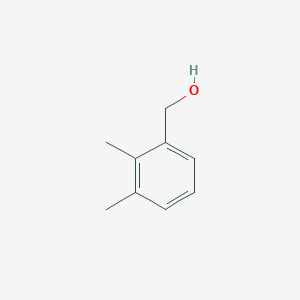
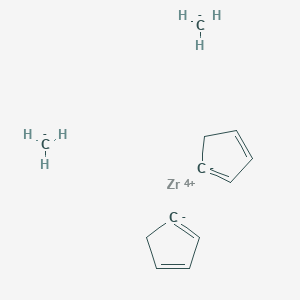
![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)
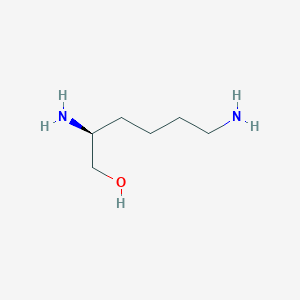
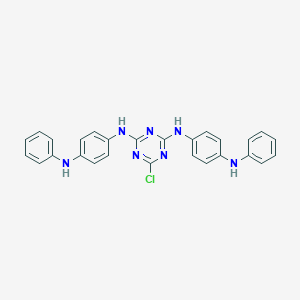
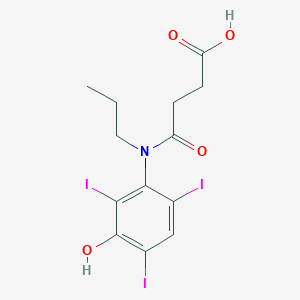
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
